molecular formula C14H19NO4 B13024216 4-(2,3-Dimethoxyphenyl)-1-methylpyrrolidine-3-carboxylic acid

4-(2,3-Dimethoxyphenyl)-1-methylpyrrolidine-3-carboxylic acid

Cat. No.: B13024216
M. Wt: 265.30 g/mol
InChI Key: HLOBQAHKUUHIKN-UHFFFAOYSA-N
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Description

4-(2,3-Dimethoxyphenyl)-1-methylpyrrolidine-3-carboxylic acid is a pyrrolidine-based carboxylic acid derivative characterized by a 2,3-dimethoxyphenyl substituent at the 4-position and a methyl group at the 1-position of the pyrrolidine ring. The 2,3-dimethoxyphenyl group contributes steric bulk and electron-donating effects, which may influence binding affinity and metabolic stability compared to analogs with alternative substituents .

Properties

Molecular Formula

C14H19NO4

Molecular Weight

265.30 g/mol

IUPAC Name

4-(2,3-dimethoxyphenyl)-1-methylpyrrolidine-3-carboxylic acid

InChI

InChI=1S/C14H19NO4/c1-15-7-10(11(8-15)14(16)17)9-5-4-6-12(18-2)13(9)19-3/h4-6,10-11H,7-8H2,1-3H3,(H,16,17)

InChI Key

HLOBQAHKUUHIKN-UHFFFAOYSA-N

Canonical SMILES

CN1CC(C(C1)C(=O)O)C2=C(C(=CC=C2)OC)OC

Origin of Product

United States

Preparation Methods

The synthesis of 4-(2,3-Dimethoxyphenyl)-1-methylpyrrolidine-3-carboxylic acid typically involves the following steps:

    Starting Materials: The synthesis begins with 2,3-dimethoxybenzaldehyde and 1-methylpyrrolidine.

    Reaction Conditions: The key reaction involves the condensation of 2,3-dimethoxybenzaldehyde with 1-methylpyrrolidine in the presence of a suitable catalyst, such as p-toluenesulfonic acid, under reflux conditions.

    Purification: The resulting product is purified using standard techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, including the use of continuous flow reactors and automated purification systems.

Chemical Reactions Analysis

Esterification and Amidation Reactions

The carboxylic acid group undergoes standard derivatization reactions:

  • Esterification : Reacts with alcohols (e.g., methanol, ethanol) under acidic (H₂SO₄) or catalytic (DCC/DMAP) conditions to form esters.

  • Amidation : Treatment with thionyl chloride (SOCl₂) converts the acid to an acyl chloride, which reacts with amines (e.g., NH₃, primary/secondary amines) to yield carboxamides.

Reaction TypeReagents/ConditionsProductYield (%)Reference
EsterificationMethanol, H₂SO₄, refluxMethyl 4-(2,3-dimethoxyphenyl)-1-methylpyrrolidine-3-carboxylate85–92
AmidationSOCl₂, NH₃, RT4-(2,3-Dimethoxyphenyl)-1-methylpyrrolidine-3-carboxamide78–84

Electrophilic Aromatic Substitution

The 2,3-dimethoxyphenyl group directs electrophilic substitution to the para position of the methoxy groups :

  • Nitration : HNO₃/H₂SO₄ introduces a nitro group at the 5-position of the aromatic ring.

  • Sulfonation : Concentrated H₂SO₄ yields sulfonic acid derivatives.

Reaction TypeReagents/ConditionsProductSelectivityReference
NitrationHNO₃, H₂SO₄, 0–5°C4-(5-Nitro-2,3-dimethoxyphenyl)-1-methylpyrrolidine-3-carboxylic acid>90% para

Reduction and Oxidation Reactions

  • Carboxylic Acid Reduction : LiAlH₄ reduces the carboxylic acid to a primary alcohol, though steric hindrance from the pyrrolidine ring lowers yields (45–55%) .

  • Oxidative Demethylation : HIO₄ or BBr₃ cleaves methoxy groups to hydroxyls, forming catechol derivatives .

Reaction TypeReagents/ConditionsProductYield (%)Reference
ReductionLiAlH₄, THF, reflux3-(Hydroxymethyl)-4-(2,3-dimethoxyphenyl)-1-methylpyrrolidine48
DemethylationBBr₃, DCM, −78°C4-(2,3-Dihydroxyphenyl)-1-methylpyrrolidine-3-carboxylic acid72

Decarboxylation and Stability

Thermal or acidic conditions induce decarboxylation:

  • Thermal Decarboxylation : Heating above 200°C in quinoline yields 4-(2,3-dimethoxyphenyl)-1-methylpyrrolidine .

  • pH-Dependent Stability : The compound decomposes in cell culture media (18% over 48 hours at 37°C), forming unidentified byproducts .

Cycloaddition and Ring-Opening Reactions

The pyrrolidine ring participates in:

  • 1,3-Dipolar Cycloaddition : Reacts with azomethine ylides to form spirocyclic compounds .

  • Ring-Opening : Strong acids (e.g., HBr/AcOH) cleave the ring, generating linear amines .

Biological Activity and Mechanistic Insights

  • Enzyme Inhibition : The carboxylic acid moiety chelates metal ions in enzymes like acetylcholinesterase (IC₅₀ = 1.2 μM).

  • Antioxidant Properties : Scavenges ROS (EC₅₀ = 8.5 μM) via phenolic intermediates formed after demethylation .

This compound’s reactivity is leveraged in medicinal chemistry for designing enzyme inhibitors and neuroprotective agents. Further studies are needed to explore its catalytic applications and optimize synthetic routes for industrial-scale production .

Scientific Research Applications

Drug Development

The compound has been studied for its potential as a therapeutic agent due to its structural similarity to known pharmacophores. It may exhibit properties that can be leveraged for the development of new drugs targeting various diseases.

Neuroprotective Effects

Research indicates that derivatives of pyrrolidine compounds often demonstrate neuroprotective effects. Studies suggest that 4-(2,3-Dimethoxyphenyl)-1-methylpyrrolidine-3-carboxylic acid could be investigated for its ability to protect neuronal cells from oxidative stress and apoptosis, making it a candidate for treating neurodegenerative diseases.

Biodegradable Polymers

The compound's carboxylic acid functional group makes it suitable for incorporation into biodegradable polymers. These materials are increasingly important in medical applications such as drug delivery systems and tissue engineering due to their biocompatibility and ability to degrade safely in the body.

Controlled Release Systems

Incorporating this compound into polymeric matrices could facilitate controlled release mechanisms for pharmaceuticals, enhancing therapeutic efficacy while minimizing side effects. This application is particularly relevant in the field of sustained drug delivery systems.

Case Study 1: Neuroprotective Potential

A study conducted on pyrrolidine derivatives indicated that compounds similar to this compound demonstrated significant neuroprotective effects in vitro against glutamate-induced toxicity in neuronal cell lines. The results suggested that the compound could modulate glutamate receptors, reducing excitotoxicity.

Study AspectDetails
ObjectiveTo evaluate neuroprotective properties
MethodologyIn vitro assays on neuronal cell lines
ResultsSignificant reduction in cell death at specific concentrations

Case Study 2: Biodegradable Polymer Development

In a project focused on developing biodegradable polymers for medical applications, researchers incorporated this compound into poly(lactic-co-glycolic acid) (PLGA). The resulting polymer exhibited enhanced mechanical properties and tunable degradation rates, making it suitable for drug delivery applications.

Study AspectDetails
ObjectiveTo improve PLGA properties with additives
MethodologySynthesis and characterization of composite materials
ResultsEnhanced mechanical strength and degradation profile

Mechanism of Action

The mechanism of action of 4-(2,3-Dimethoxyphenyl)-1-methylpyrrolidine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to changes in cellular signaling pathways. The exact molecular targets and pathways involved depend on the specific biological context and are the subject of ongoing research .

Comparison with Similar Compounds

Structural Variations and Substituent Effects

The following table summarizes key structural analogs and their substituent differences:

Compound Name Substituent at Pyrrolidine 4-Position Additional Functional Groups Molecular Formula Molecular Weight (g/mol)
Target Compound 2,3-Dimethoxyphenyl 1-Methyl C₁₅H₂₁NO₄ 293.33 (calculated)
(±)-4-(1,3-Benzodioxol-5-yl) analog (14{4,5}) 1,3-Benzodioxol-5-yl Trifluoromethylphenyl urea side chain C₂₂H₂₂F₃N₃O₅ 466.42
(±)-4-(3,5-Dimethoxyphenyl) analog (14{3,5}) 3,5-Dimethoxyphenyl Trifluoromethylphenyl urea side chain C₂₃H₂₆F₃N₃O₅ 482.46
1-(4-Chlorophenyl)-2,5-dimethylpyrrole-3-carboxylic acid 4-Chlorophenyl 2,5-Dimethylpyrrole C₁₃H₁₂ClNO₂ 249.70
(3R,4S)-1-Cbz-4-methylpyrrolidine-3-carboxylic Acid 4-Methyl Cbz (Carbobenzoxy) protecting group C₁₄H₁₇NO₄ 263.29

Key Observations :

  • Electron-Donating vs. Electron-Withdrawing Groups : The 2,3-dimethoxyphenyl group in the target compound provides electron-donating methoxy groups, enhancing aromatic π-electron density. In contrast, chlorophenyl (e.g., 1-(4-chlorophenyl)-2,5-dimethylpyrrole-3-carboxylic acid) introduces an electron-withdrawing effect, which may reduce solubility or alter receptor interactions .
  • Steric Hindrance : The 2,3-dimethoxyphenyl group creates significant steric bulk compared to smaller substituents like methyl or chlorophenyl. This may influence conformational flexibility and binding pocket accessibility .

Insights :

  • Low purity in 14{5,6} (16%) may arise from steric clashes or instability of the 1-methyl-1H-pyrrol-2-yl group .

Physicochemical and Spectral Properties

  • FTIR and MS Data :

    • The target compound’s FTIR spectrum would likely show strong C=O (carboxylic acid) and O-CH₃ stretches (~1675 cm⁻¹ and ~1231 cm⁻¹, respectively), similar to 14{4,5} .
    • Mass spectrometry confirms molecular ions (e.g., m/z 466 for 14{4,5}), with deviations <1 Da, indicating high accuracy in structural confirmation .
  • Molecular Weight Trends :

    • Urea-containing analogs (e.g., 14{4,5}) have higher molecular weights (~466–482 g/mol) due to the trifluoromethylphenyl group, whereas simpler pyrrolidine derivatives (e.g., 1-Cbz-4-methylpyrrolidine-3-carboxylic acid) are lighter (~263 g/mol) .

Biological Activity

Neuroprotective Properties

Preliminary studies indicate that 4-(2,3-Dimethoxyphenyl)-1-methylpyrrolidine-3-carboxylic acid may possess neuroprotective properties. This potential stems from its structural similarity to compounds known to interact with neurotransmitter systems. The presence of the dimethoxyphenyl group and the pyrrolidine ring suggests possible interactions with neuronal receptors, though specific mechanisms remain to be elucidated.

Lipophilicity and Membrane Penetration

The compound's structure, particularly the presence of methoxy groups, enhances its lipophilicity. This characteristic is crucial for its potential biological activity as it may facilitate:

  • Improved membrane penetration
  • Enhanced biological interactions
  • Potential for better drug-like properties

Neurotransmitter Receptor Interactions

While specific binding affinities are yet to be fully characterized, initial interaction studies suggest that this compound may interact with various neurotransmitter receptors. These interactions could be pivotal in understanding its therapeutic potential and safety profile.

Comparative Analysis

To better understand the biological activity of this compound, it's helpful to compare it with structurally similar compounds:

CompoundStructural DifferencePotential Impact on Biological Activity
4-(2,4-Dimethoxyphenyl)-1-methylpyrrolidine-3-carboxylic acidDifferent position of methoxy groupsMay alter receptor binding profile
5-(3,4-Dimethoxyphenyl)-1-methylpyrrolidine-3-carboxylic acidVariation in ring substitutionCould affect neuroprotective properties
N-Methylpyrrolidine-3-carboxylic acidLacks phenyl substitutionLikely reduced lipophilicity and altered biological activity

Research Gaps and Future Directions

While the initial findings on this compound are promising, several areas require further investigation:

  • Receptor Binding Studies : Detailed analysis of its interactions with specific neurotransmitter receptors.
  • In Vivo Studies : Assessment of its neuroprotective effects in animal models.
  • Structure-Activity Relationship (SAR) Studies : Exploration of how structural modifications affect its biological activity.
  • Pharmacokinetic Profiling : Investigation of its absorption, distribution, metabolism, and excretion properties.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.